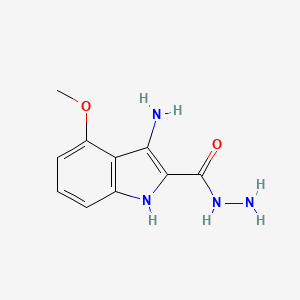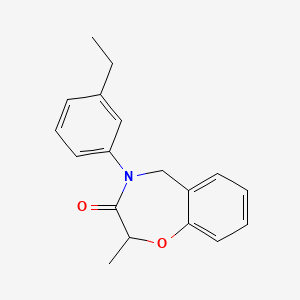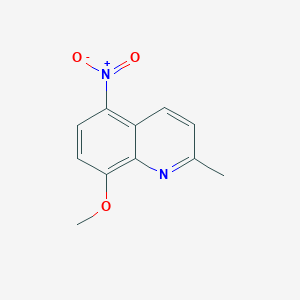
8-Methoxy-2-methyl-5-nitroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-2-methyl-5-nitroquinoline is a heterocyclic aromatic compound with the molecular formula C11H10N2O3. It is a derivative of quinoline, characterized by the presence of methoxy, methyl, and nitro functional groups at specific positions on the quinoline ring.
Mechanism of Action
Target of Action
Similar compounds, such as 8-quinolinamines, have shown potent in vitro antimalarial activity . They have been found to be effective against drug-sensitive and drug-resistant strains of Plasmodium falciparum . Therefore, it’s plausible that 8-Methoxy-2-methyl-5-nitroquinoline may also target the Plasmodium species, the parasites responsible for malaria.
Mode of Action
Based on the properties of related compounds, it can be inferred that it might interact with its targets by inhibiting essential biochemical processes, thereby exerting its antimalarial effects .
Biochemical Pathways
Related compounds have been found to interfere with the life cycle of thePlasmodium species, disrupting their ability to infect and multiply within the host .
Result of Action
Based on the effects of related compounds, it can be inferred that it might inhibit the growth and multiplication ofPlasmodium species, thereby exerting its antimalarial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-2-methyl-5-nitroquinoline typically involves the functionalization of a quinoline scaffold. One common method is the nitration of 8-methoxy-2-methylquinoline using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require careful control of temperature and concentration to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-2-methyl-5-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form quinoline N-oxide derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Substitution: Halogenating agents, such as bromine (Br2) or chlorine (Cl2), in the presence of a Lewis acid catalyst.
Major Products
Amino derivatives: Formed by the reduction of the nitro group.
Quinoline N-oxides: Formed by the oxidation of the quinoline ring.
Halogenated quinolines: Formed by electrophilic substitution reactions.
Scientific Research Applications
8-Methoxy-2-methyl-5-nitroquinoline has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antimalarial and antimicrobial agents.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and as a fluorescent probe for detecting biological molecules.
Industrial Applications: The compound is utilized in the synthesis of dyes and pigments, contributing to the development of new materials with enhanced properties.
Comparison with Similar Compounds
Similar Compounds
8-Methoxyquinoline: Lacks the nitro and methyl groups, resulting in different chemical and biological properties.
2-Methylquinoline: Lacks the methoxy and nitro groups, affecting its reactivity and applications.
5-Nitroquinoline: Lacks the methoxy and methyl groups, leading to variations in its chemical behavior and uses.
Uniqueness
8-Methoxy-2-methyl-5-nitroquinoline is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets and makes it a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
8-methoxy-2-methyl-5-nitroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-3-4-8-9(13(14)15)5-6-10(16-2)11(8)12-7/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYICLJOTYWVFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C=C1)[N+](=O)[O-])OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
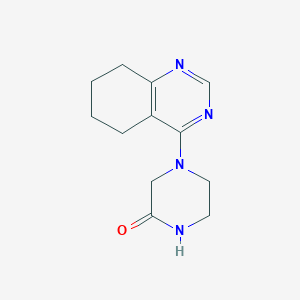
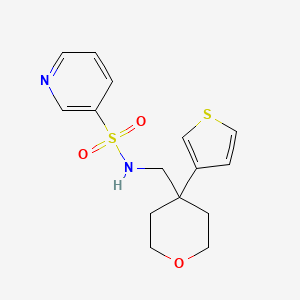
![N-benzyl-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide](/img/structure/B2401742.png)
![Ethyl 4-[({[3-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetyl)amino]benzoate](/img/structure/B2401743.png)
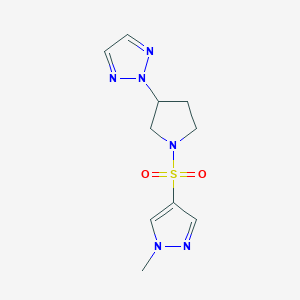
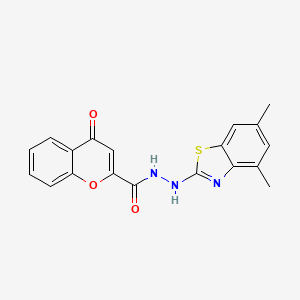
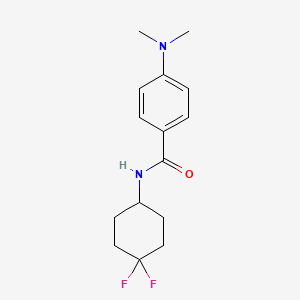

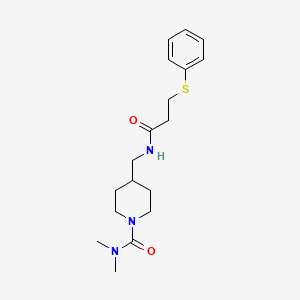
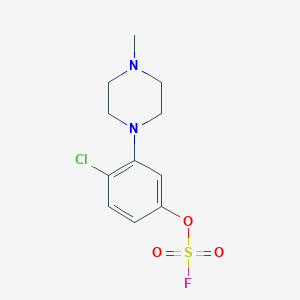
![6-bromoimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B2401755.png)
